3-Ethylstyrene

描述

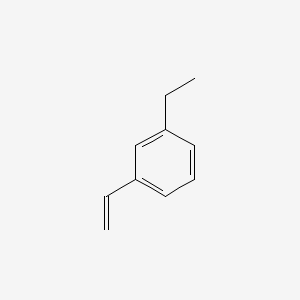

3-Ethylstyrene (CAS: 7525-62-4) is a styrenic monomer with the chemical formula C₁₀H₁₂. It is structurally characterized by an ethyl substituent at the meta position (C3) of the benzene ring attached to a vinyl group . Key physical properties include a melting point of -101.3°C, boiling point of 191.5°C (at atmospheric pressure), density of 0.890–0.894 g/cm³, and refractive index of 1.532–1.535 . It is primarily used in the synthesis of styrenic copolymers for applications requiring high-gloss plastics and improved melt strength in resins .

Synonyms include 1-ethenyl-3-ethylbenzene, m-ethylvinylbenzene, and 3-vinylethylbenzene .

属性

IUPAC Name |

1-ethenyl-3-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUZSRRCICJJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075266 | |

| Record name | Benzene, 1-ethenyl-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7525-62-4 | |

| Record name | m-Ethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7525-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007525624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK9E3K25SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

One-Pot Synthesis via Bromination and Base-Mediated Elimination

A highly efficient method for synthesizing α-alkyl styrenes, including derivatives analogous to 3-ethylstyrene, involves a two-step bromination and elimination sequence. This approach, reported by ACS Omega, utilizes allylbenzene precursors such as estragole (4-allylanisole) or safrole. The general pathway comprises:

Dibromination of Allylbenzene Derivatives :

Allylbenzene substrates undergo bromination at −78°C in dichloromethane (DCM) with stoichiometric bromine (Br2). The reaction proceeds via electrophilic addition to the allylic double bond, forming a dibrominated intermediate. For example, estragole reacts with 1.3 equivalents of Br2 to yield 1,2-dibromo-1-(4-methoxyphenyl)propane.Base-Mediated Elimination :

The dibrominated intermediate is treated with a strong base (e.g., potassium tert-butoxide, KOtBu) in dimethyl sulfoxide (DMSO) to induce dehydrohalogenation. This step eliminates HBr, regenerating the double bond and producing the α-alkyl styrene. Sodium iodide (NaI) is often added to facilitate halogen exchange, improving reaction efficiency.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

- Solvent Effects : DMSO outperforms DCM, acetonitrile (MeCN), and toluene due to its polar aprotic nature, which stabilizes transition states during elimination.

- Base Selection : KOtBu achieves higher yields (60%) compared to cesium carbonate (Cs2CO3, 42%) or organic bases like 1,8-diazabicycloundec-7-ene (DBU, 11%).

- Temperature and Time : Reactions performed at room temperature for 8 hours maximize product formation while minimizing decomposition.

Table 1: Optimization of Base and Solvent for α-Alkyl Styrene Synthesis

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | None | DCM | <5 |

| 2 | DBU | DCM | 11 |

| 3 | Cs2CO3 | DMSO | 42 |

| 4 | KOtBu | DMSO | 60 |

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics for this compound Synthesis Routes

化学反应分析

Types of Reactions: 3-Ethylstyrene undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.

Reduction: This reaction can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of 3-ethylbenzaldehyde or 3-ethylbenzoic acid.

Reduction: Formation of 1-ethyl-3-ethylbenzene.

Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

科学研究应用

Chemical Synthesis

3-Ethylstyrene serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of more complex molecules through several chemical reactions, including:

- Polymerization : this compound can be polymerized to produce thermoplastic elastomers and resins that exhibit enhanced mechanical properties compared to polystyrene alone.

- Functionalization : The compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups, which can further modify its properties for specific applications.

Table 1: Key Reactions Involving this compound

| Reaction Type | Products | Conditions |

|---|---|---|

| Oxidation | 3-Ethylbenzaldehyde or 3-Ethylbenzoic acid | Potassium permanganate, acidic medium |

| Reduction | Ethyl group conversion | Hydrogen gas, palladium catalyst |

| Electrophilic Substitution | Various substituted benzene derivatives | Bromine or nitric acid |

Biological Research

In biological studies, this compound is investigated for its potential effects on biological systems. Research has focused on:

- Toxicology : Studies have assessed the cytotoxic effects of this compound on various cell lines, contributing to understanding its safety profile.

- Metabolic Pathways : The compound interacts with enzymes involved in its metabolism, such as styrene monooxygenase, which may impact its biological activity and toxicity.

Pharmaceutical Applications

This compound is being explored as a building block in drug development. Its ability to form diverse derivatives makes it valuable in synthesizing pharmaceutical compounds that can target specific biological pathways.

- Case Study : Research has demonstrated that derivatives of this compound exhibit potential anti-cancer properties by inhibiting tumor growth in vitro, indicating its relevance in medicinal chemistry.

Industrial Applications

In industry, this compound is utilized in the production of:

- Polymers and Resins : It enhances the properties of unsaturated polyester resins used in fiberglass composites for automotive and marine applications.

- Coatings : The compound is incorporated into coatings to improve durability and resistance to environmental factors.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Fiberglass Composites | Used in manufacturing durable materials for automotive and marine industries |

| Coatings | Enhances weather resistance and durability in paint formulations |

| Adhesives | Improves bonding strength and flexibility in adhesive formulations |

Environmental Impact Studies

Research has also focused on the environmental implications of using this compound. Studies have evaluated its degradation pathways and potential accumulation in ecosystems, emphasizing the need for sustainable practices when utilizing this compound.

作用机制

The mechanism of action of 3-Ethylstyrene involves its interaction with molecular targets and pathways within a system. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring .

相似化合物的比较

Key Findings :

- This compound exhibits a lower melting point and density compared to 2-Ethylstyrene, likely due to reduced steric hindrance at the meta position .

- The meta-substituted isomer is preferred in copolymer formulations for its balance of reactivity and thermal stability .

Other Styrenic Monomers

α-Methylstyrene

| Property | α-Methylstyrene | This compound |

|---|---|---|

| Substituent | Methyl group at α-carbon | Ethyl group at benzene meta |

| Reactivity | Lower due to steric bulk | Higher due to ethyl activation |

| Applications | Heat-resistant polymers | Gloss-enhancing copolymers |

α-Methylstyrene forms polymers with higher heat deflection temperatures but requires higher polymerization temperatures, making this compound more suitable for low-energy processes .

Vinyltoluenes (o-, m-, p-Vinyltoluene)

| Property | Vinyltoluene | This compound |

|---|---|---|

| Substituent | Methyl on benzene | Ethyl on benzene |

| Density (g/cm³) | 0.897–0.906 | 0.890–0.894 |

| Refractive Index | 1.538–1.545 | 1.532–1.535 |

The ethyl group in this compound reduces crystallinity in copolymers compared to methyl-substituted vinyltoluenes, enhancing optical clarity in plastic products .

Divinylbenzenes

| Property | m-Divinylbenzene | This compound |

|---|---|---|

| Structure | Two vinyl groups (meta) | One vinyl, one ethyl (meta) |

| Crosslinking Ability | High | Moderate |

| Applications | Ion-exchange resins | Linear copolymers |

Divinylbenzenes are crosslinking agents, whereas this compound contributes to linear chain growth in polymers, improving processability .

Research and Industrial Relevance

- Copolymer Performance : this compound-based copolymers exhibit superior melt strength compared to styrene and α-methylstyrene, critical for extrusion processes .

- Thermal Stability : Its lower melting point (-101.3°C) allows for broader processing windows compared to 2-Ethylstyrene .

- Market Availability : Commercial suppliers list this compound at >95% purity, though it remains less common than styrene or divinylbenzenes .

生物活性

3-Ethylstyrene (C10H12) is an aromatic compound with significant industrial applications, primarily in the production of polymers and resins. This article explores its biological activity, focusing on its toxicological effects, mutagenicity, and potential therapeutic applications based on diverse research findings.

This compound is structurally similar to styrene, differing only by the presence of an ethyl group at the meta position. This slight modification impacts its physical and chemical properties, influencing its biological interactions.

Mutagenicity and Genetic Toxicity

Genotoxic Potential:

this compound has been evaluated for its mutagenic properties. While some studies indicate that vinyl toluene does not induce gene mutations in certain bacterial strains, it has shown positive results in the mouse lymphoma assay for inducing resistance to trifluorothymidine . Furthermore, it is suggested that metabolites of this compound may possess alkylating properties, which can contribute to genetic damage.

Case Study: Antimicrobial Activity

Recent investigations into related compounds have highlighted potential antimicrobial properties. For instance, diaryltriazene-derived compounds have demonstrated significant antibacterial activity against both standard and multidrug-resistant bacterial strains . While direct studies on this compound's antimicrobial efficacy are scarce, the structural similarities may imply potential biological activity worth exploring.

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is crucial for predicting biological activity. SAR analyses have shown that modifications in the molecular structure can significantly alter biological responses. For example, substituents on the aromatic ring can enhance or diminish toxicity and mutagenicity . This principle may be applicable when considering the biological effects of this compound.

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethylstyrene, and how can researchers validate purity and structural integrity?

- Methodological Answer :

- Synthesis : Common methods include Friedel-Crafts alkylation of styrene with ethyl halides using Lewis acid catalysts (e.g., AlCl₃) or hydroalkylation under controlled temperatures (60–80°C) .

- Characterization :

- GC-MS : To confirm molecular weight and detect impurities (retention time alignment with standards recommended) .

- NMR Spectroscopy : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 1.2–1.5 ppm for ethyl group) and ¹³C NMR for carbon backbone verification .

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=C stretching) and ~2900 cm⁻¹ (C-H of ethyl group) .

- Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities <0.5% .

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the reactivity of this compound in electrophilic addition reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize carbocation intermediates in HX addition, while non-polar solvents favor radical pathways .

- Temperature Control : Higher temperatures (80–100°C) accelerate diethylbenzene formation via oligomerization; kinetic studies using DSC or in-situ FTIR recommended to monitor exothermicity .

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) for regioselectivity in nitration or sulfonation reactions .

Q. What are the best practices for ensuring the stability of this compound during storage and handling?

- Methodological Answer :

- Inhibitors : Add 50–100 ppm tert-butylcatechol (TBC) to suppress radical-initiated polymerization .

- Storage Conditions : Use amber glass vials under nitrogen at –20°C; monitor peroxide formation monthly via iodometric titration .

- Handling Protocols : Avoid exposure to UV light or transition metals (e.g., Cu, Fe) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Data Cross-Validation : Compare NMR shifts across solvents (CDCl₃ vs. DMSO-d6) and field strengths (300 MHz vs. 600 MHz) to identify solvent/artifact effects .

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish coupling patterns from byproducts .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and match experimental peaks .

Q. What experimental designs can distinguish kinetic vs. thermodynamic control in this compound-mediated polymerization?

- Methodological Answer :

- Quenching Studies : Halt reactions at varying timepoints (e.g., 10 min, 1 hr) and analyze molecular weight distributions via GPC to track kinetic intermediates .

- Thermodynamic Profiling : Use Van’t Hoff plots (lnK vs. 1/T) to calculate ΔH and ΔS for equilibrium-controlled steps .

- In-Situ Monitoring : Employ Raman spectroscopy to detect transient species (e.g., radical initiators) .

Q. How can computational models (e.g., DFT, MD simulations) improve the prediction of this compound’s environmental degradation pathways?

- Methodological Answer :

- Reactive Force Fields : Parameterize ReaxFF for bond dissociation energies (C-C vs. C-H cleavage) under oxidative conditions .

- Degradation Pathways : Simulate ozonolysis or photolysis using Gaussian09 with solvation models (e.g., SMD) to predict intermediates .

- Experimental Cross-Check : Validate computational results with LC-QTOF-MS for degradation product identification .

Data Contradiction and Ethical Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

- Methodological Answer :

- Error Source Identification :

- Catalyst Deactivation : ICP-MS to detect metal leaching .

- Mass Transfer Limitations : Use baffled reactors or ultrasonication to improve mixing efficiency .

- Statistical Validation : Apply ANOVA to compare batch-to-batch variability; report confidence intervals (95% CI) .

Q. What ethical considerations apply when publishing conflicting data on this compound’s toxicity?

- Methodological Answer :

- Transparency : Disclose all experimental conditions (e.g., cell lines, exposure durations) to enable replication .

- Bias Mitigation : Use double-blind peer review for toxicity studies; share raw data via repositories like Zenodo .

- Conflict Resolution : Cite contradictory studies and propose follow-up experiments (e.g., OECD TG 429 for skin sensitization assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。